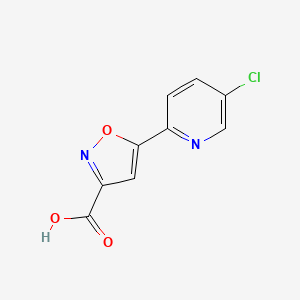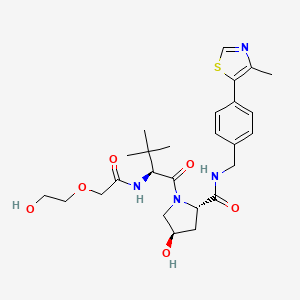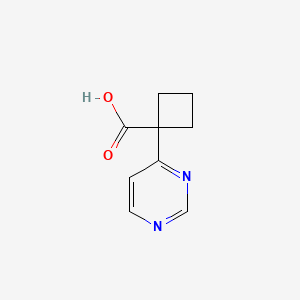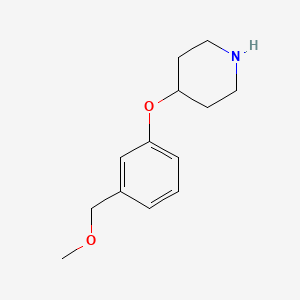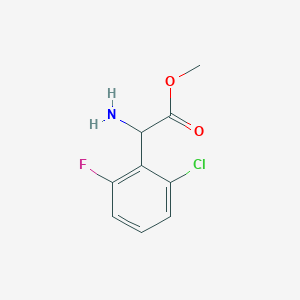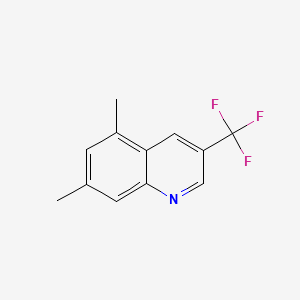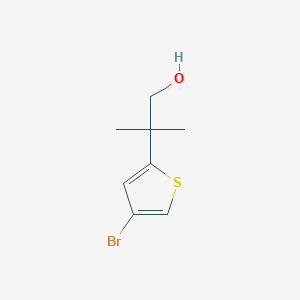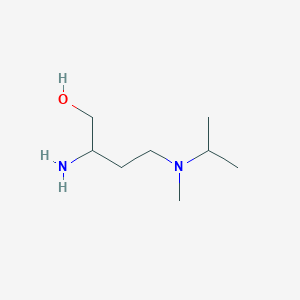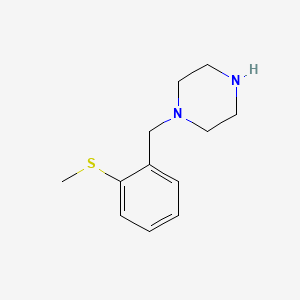
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone is a chemical compound characterized by its unique structure, which includes a chloro and two difluoro substituents on a phenyl ring, attached to a difluoroethanone moiety
Métodos De Preparación
The synthesis of 1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from 3-chloro-2,4-difluorobenzene
Reaction Conditions: The halogenation step requires the use of chlorine and fluorine gases under controlled conditions. The Friedel-Crafts acylation is carried out using an acid chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Pathways Involved: The exact pathways affected by the compound depend on its specific application. In antimicrobial research, it may target bacterial cell wall synthesis, while in cancer research, it may interfere with cell proliferation and apoptosis pathways.
Comparación Con Compuestos Similares
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-chloro-2,4-difluorophenylmethanol and 1-(3-chloro-2,4-difluorophenyl)-1-phenylethanol share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both chloro and difluoro substituents on the phenyl ring, along with the difluoroethanone moiety, gives this compound unique chemical and biological properties
Propiedades
Fórmula molecular |
C8H3ClF4O |
|---|---|
Peso molecular |
226.55 g/mol |
Nombre IUPAC |
1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3ClF4O/c9-5-4(10)2-1-3(6(5)11)7(14)8(12)13/h1-2,8H |
Clave InChI |
ARRPGSRXDSJPNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)C(F)F)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride](/img/structure/B13604573.png)

